molecular formula C12H16N2 B13110660 7-Isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine CAS No. 161955-31-3

7-Isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine

Cat. No.: B13110660
CAS No.: 161955-31-3
M. Wt: 188.27 g/mol
InChI Key: NSMPVZFCYNMLAW-UHFFFAOYSA-N
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Description

7-Isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine is a synthetic pyrazine derivative of interest in medicinal chemistry and chemical biology research. Pyrazine rings are six-membered aromatic heterocycles containing two nitrogen atoms and are known to be privileged structures in drug discovery due to their ability to accept electrons and form hydrogen bonds, which enhances target binding . Compounds featuring the pyrazine scaffold, including dihydro and polycyclic variants, have been extensively studied and display a wide spectrum of pharmacological activities, such as anti-inflammatory, anticancer, antibacterial, and antioxidant effects . Furthermore, certain dihydro-cyclopentapyrazine analogues have been evaluated and cleared for use as flavoring agents, indicating a favorable toxicological profile for some compounds in this structural class . As a research chemical, this compound serves as a valuable building block for the synthesis of more complex molecules and as a core structure for investigating new biologically active agents. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

CAS No.

161955-31-3

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

7-propan-2-yl-3,4-dihydro-2H-cyclohepta[b]pyrazine

InChI

InChI=1S/C12H16N2/c1-9(2)10-3-5-11-12(6-4-10)14-8-7-13-11/h3-6,9,13H,7-8H2,1-2H3

InChI Key

NSMPVZFCYNMLAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C2C(=NCCN2)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the formation of a domino imine followed by intramolecular annulation and subsequent reactions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrogenated derivatives.

Scientific Research Applications

Research indicates that compounds structurally similar to 7-Isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine exhibit notable biological activities. These include:

  • Anticancer Properties : Analogous compounds have shown efficacy in inhibiting cancer cell proliferation. For instance, derivatives of pyrazine have been evaluated for their ability to induce apoptosis in various cancer cell lines, including breast (MCF-7) and colorectal (HCT116) cancers .
  • Antimicrobial Activity : Some studies suggest that pyrazine derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of pyrazine derivatives, this compound was tested against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics. The mechanism of action involved the induction of cell cycle arrest and apoptosis in cancer cells .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of this compound. It was found that this compound exhibited effective inhibition against certain bacterial strains. The study emphasized its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 7-Isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazine derivatives exhibit diverse bioactivities and physicochemical properties depending on their substituents, ring size, and conjugation. Below is a detailed comparison of 7-isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine with structurally or functionally related compounds:

Structural and Electronic Properties

Compound Key Structural Features Electronic Properties Stability Considerations References
This compound Seven-membered cyclohepta ring, dihydro-pyrazine, isopropyl substituent Partial π-conjugation due to dihydro modification; reduced aromaticity. Electron-donating isopropyl group may influence charge distribution. Protonation at non-dihydropyrazine sites enhances stability .
Imidazo[1,2-a]pyrazine derivatives Fused imidazole-pyrazine system Extended conjugation via imidazole ring; strong π-π* transitions. Substituents (e.g., thiophen-3-yl) modulate electronic interactions with targets. Stability influenced by hydrogen bonding to hinge regions (e.g., Cys106 in kinase targets) .
2,5-Dimethylpyrazine Simple pyrazine with methyl substituents Fully conjugated aromatic system; methyl groups enhance electron density. High thermal stability; common in Maillard reaction products .
Aminotroponimine derivatives Non-benzenoid tropone ring with amine groups Strong metal-chelating properties due to amine functionality; fluorescence via π-π* and charge-transfer transitions. Cyclic derivatives stabilize charge separation, improving fluorescence .

Physicochemical and Sensory Properties

Compound Solubility Aroma/Volatility Fluorescence References
This compound Low aqueous solubility (predicted) Likely muted aroma due to reduced conjugation and bulky substituent. Unstudied; dihydro modification may quench fluorescence.
2,5-Dimethylpyrazine Moderately water-soluble Strong roasted/nutty aroma (OAV >1 in Baijiu). Non-fluorescent; aroma perceptible below threshold via synergistic effects .
Aminotroponimines Soluble in polar solvents Odorless High quantum yield in non-polar solvents .

Biological Activity

7-Isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine (CAS No. 161955-31-3) is a nitrogen-containing heterocyclic compound that has gained attention in recent years for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Structural Overview

This compound features a cycloheptane ring fused with a pyrazine ring, characterized by the presence of an isopropyl group at the seventh carbon atom. Its molecular formula is C12H16N2C_{12}H_{16}N_{2} with a molecular weight of 188.27 g/mol. The structural uniqueness of this compound contributes to its diverse biological activities.

PropertyValue
CAS No. 161955-31-3
Molecular Formula C₁₂H₁₆N₂
Molecular Weight 188.27 g/mol
IUPAC Name 7-propan-2-yl-3,4-dihydro-2H-cyclohepta[b]pyrazine
InChI Key NSMPVZFCYNMLAW-UHFFFAOYSA-N

Anti-inflammatory Effects

Some studies have explored the anti-inflammatory potential of pyrazine derivatives. The mechanism often involves inhibition of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). While direct studies on this compound are scarce, its structural relatives have demonstrated promising results in reducing inflammation .

Anticancer Activity

The anticancer properties of pyrazine derivatives have been extensively documented. For example, compounds with similar structures have shown cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for some related compounds range from 0.13 to 70.9 μM against these cell lines . Although specific data for this compound is not fully established, the potential for anticancer activity remains a significant area of interest.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that it may interact with specific enzymes or receptors involved in inflammatory pathways or cellular proliferation processes. Further studies are needed to clarify these interactions and identify potential molecular targets .

Case Studies and Research Findings

Several studies have focused on related pyrazine compounds to assess their biological activities:

  • Anticancer Studies : A review highlighted that certain pyrazine hybrids exhibited significant cytotoxicity against MCF-7 cells with IC50 values comparable to established chemotherapeutics like adriamycin .
  • Synergistic Effects : Research has shown that combining pyrazole derivatives with doxorubicin enhances anticancer efficacy in resistant breast cancer cell lines (e.g., MDA-MB-231), indicating potential therapeutic applications for compounds like this compound .
  • Inflammation Models : In vitro studies using pyrazine derivatives demonstrated a reduction in NO production in macrophages stimulated with lipopolysaccharides (LPS), suggesting anti-inflammatory properties that may also apply to the compound .

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